molecular formula C14H15NO3 B5651233 2-(3',4'-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine

2-(3',4'-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine

Cat. No.: B5651233
M. Wt: 245.27 g/mol
InChI Key: JBPDBXISNBWIIF-UHFFFAOYSA-N
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Description

2-(3’,4’-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of a dihydroxyphenyl group and a hydroxypyridine group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,4’-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine typically involves the coupling of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3’,4’-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(3’,4’-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3’,4’-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine involves its antioxidant and membrane-protective effects. It inhibits the oxidation of biomembrane lipids and increases the activity of antioxidant enzymes such as superoxide dismutase . This compound also inhibits free radicals during the synthesis of prostaglandins and blocks leukotriene formation, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3’,4’-Dihydroxyphenyl)ethyl-6-methyl-3-hydroxypyridine is unique due to its combination of antioxidant, neuroprotective, and anti-inflammatory properties. Its structure allows it to interact with various molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-2-6-12(16)11(15-9)5-3-10-4-7-13(17)14(18)8-10/h2,4,6-8,16-18H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPDBXISNBWIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CCC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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